molecular formula C16H17ClN4OS B4548377 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl- CAS No. 903202-11-9

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl-

Cat. No.: B4548377
CAS No.: 903202-11-9
M. Wt: 348.9 g/mol
InChI Key: VZIJPOKYFYYAFB-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl- (hereafter referred to as Compound A) is a triazolopyrimidinone derivative characterized by:

  • Triazolo-pyrimidine core: A fused bicyclic structure combining a triazole and pyrimidine ring.
  • Position 5: Methyl group (-CH₃), contributing to steric and electronic effects. Position 6: Propyl group (-CH₂CH₂CH₃), influencing solubility and pharmacokinetics.

Potential Applications: Triazolopyrimidinones are explored for antimicrobial, anticancer, and kinase-inhibitory activities due to their structural mimicry of purine bases .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-3-4-13-10(2)18-15-19-16(20-21(15)14(13)22)23-9-11-5-7-12(17)8-6-11/h5-8H,3-4,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJPOKYFYYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120575
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903202-11-9
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903202-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzylthiol with a suitable triazolopyrimidinone precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYield (%)Source
CyclizationMicrowave (140°C, toluene, N₂)83–88
Thioether Substitution4-chlorobenzyl bromide, K₂CO₃, DMF, 50°C80–85
Propyl Group AdditionPropyl halide, NaH, THF, reflux70–75

Reactivity of the Thioether Group

The 4-chlorobenzylthio moiety participates in oxidation and substitution reactions:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) .

  • Nucleophilic Displacement : The sulfur atom can act as a leaving group under basic conditions, enabling substitution with amines or alkoxides.

Example Reaction:

Sulfone Formation

Compound+3 eq. mCPBACH2Cl2,0CSulfone derivative (91% yield)[3]\text{Compound} + \text{3 eq. mCPBA} \xrightarrow{\text{CH}_2\text{Cl}_2, \, 0^\circ\text{C}} \text{Sulfone derivative (91\% yield)}[3]

Modification of the Triazolopyrimidine Core

The fused triazole-pyrimidine system undergoes electrophilic substitution and ring-opening reactions:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the C5 position of the pyrimidine ring .

  • Ring-Opening : Acidic hydrolysis cleaves the triazole ring, yielding pyrimidine-2,4-dione derivatives .

Cross-Coupling Reactions

The propyl and chlorobenzyl groups enable further functionalization:

  • Suzuki Coupling : The 4-chlorophenyl group can undergo palladium-catalyzed coupling with aryl boronic acids .

  • Sonogashira Coupling : Alkynylation at the C6 position using terminal alkynes and CuI/Pd(PPh₃)₄ .

Table 2: Cross-Coupling Efficiency

Reaction TypeConditionsYield (%)Source
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C88
Sonogashira CouplingCuI, Pd(PPh₃)₄, Et₃N, THF, 60°C61

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photodegradation : Exposure to UV light induces cleavage of the thioether bond, forming 4-chlorobenzaldehyde and a triazolopyrimidine sulfhydryl intermediate.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazolopyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and death.
  • Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

Triazolopyrimidines have also been evaluated for their antimicrobial activity. The compound has shown effectiveness against a range of bacterial and fungal pathogens.

  • Mechanism : It is hypothesized that the compound disrupts microbial cell wall synthesis or interferes with nucleic acid metabolism.
  • Case Study : In vitro studies revealed that the compound exhibited potent activity against resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolopyrimidines have been explored in various models of inflammation.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Case Study : Animal studies showed that the administration of this compound reduced paw edema in a carrageenan-induced inflammation model .

Synthetic Pathways

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one derivatives typically involves multi-step reactions:

  • Formation of Triazole Ring : A key step involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of substituents like chlorophenyl or methyl groups can be achieved through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Biological Activity
Compound A 2-(4-Cl-benzylthio), 5-Me, 6-Pr ~340–360* High lipophilicity; chlorophenyl enhances target affinity Likely kinase inhibition
2-(Benzylsulfanyl)-6-ethyl-5-methyl (B) 2-(benzylthio), 5-Me, 6-Et 300.4 Moderate lipophilicity; ethyl at C6 reduces steric bulk Antimicrobial
3-((4-F-benzyl)thio)-5-Pr (C) 3-(4-F-benzylthio), 5-Pr ~330–350* Fluorine increases electronegativity; altered binding interactions Underexplored
S1-TP (5-Cl-methyl-2-(4-MeO-phenyl)) 5-(ClCH₂), 2-(4-MeO-phenyl) ~320–340* Methoxyphenyl enhances solubility; chloromethyl adds reactivity Electrochemical DNA interaction
Ethyl 5,7-dimethyl (D) 5,7-Me, 6-COOEt ~235 Carboxylate ester improves solubility; lacks thioether Agricultural applications

*Estimated based on substituent contributions.

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • Compound A’s 4-chlorobenzylthio and propyl groups increase logP compared to Compound B (ethyl) and S1-TP (polar methoxyphenyl) .
    • Fluorine in Compound C may balance lipophilicity and membrane permeability .
  • Solubility :

    • Carboxylate derivatives (e.g., Compound D) exhibit higher aqueous solubility than thioether analogs .
    • Compound A’s chlorophenyl and propyl groups likely reduce solubility, necessitating formulation optimization.
  • Biological Activity: Kinase Inhibition: Compound A’s bulky substituents (propyl, chlorobenzyl) may enhance selectivity for kinases like TYK2 or PI3K, similar to 2,5-disubstituted triazolopyrimidinones . Antimicrobial Activity: Compound B shows moderate activity, while Compound A’s chlorine atom could improve potency against resistant strains .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl- is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and antibacterial properties.

  • IUPAC Name : [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one
  • Molecular Formula : C12H14ClN5OS
  • Molecular Weight : 299.79 g/mol
  • CAS Number : Not specified in the search results.

Antiviral Activity

Research has indicated that triazolo-pyrimidine derivatives exhibit significant antiviral properties. For instance:

  • Inhibition of Influenza Virus : A study highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives in inhibiting the PA-PB1 interaction crucial for influenza virus replication. Compounds derived from this scaffold demonstrated potent activity against various strains of influenza at non-toxic concentrations .
CompoundIC50 (µM)EC50 (µM)CC50 (µM)
TZP Derivative 112.515.0>100
TZP Derivative 28.010.0>100

Anticancer Activity

The antiproliferative effects of triazolo-pyrimidine derivatives have been evaluated against several cancer cell lines:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

The most promising derivative exhibited IC50 values as follows:

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
H129.479.5813.1

The compound H12 was noted for its ability to induce apoptosis and G2/M phase arrest in MGC-803 cells by inhibiting the ERK signaling pathway .

Antibacterial Activity

Triazolo-pyrimidines also show antibacterial properties:

  • Mechanism : These compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

A study reported that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Case Study 1: Antiviral Efficacy

A series of derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The study found that modifications at the C-2 position significantly enhanced antiviral activity while maintaining low cytotoxicity levels.

Case Study 2: Anticancer Potential

In a comparative study involving multiple triazolo-pyrimidine derivatives, compound H12 was identified as a lead candidate due to its potent antiproliferative effects across multiple cancer cell lines and its mechanism involving ERK pathway inhibition.

Q & A

Q. What are the optimized synthetic routes for preparing [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one derivatives, and how do solvent systems influence reaction efficiency?

Q. What strategies resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example:
  • Antimicrobial Assays : Varying MIC values may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or solvent carriers (DMSO vs. saline) .

  • Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines) and replicate experiments across labs to validate IC50_{50} values .

    • Data Table : Biological Activity Variations
StudyTarget (e.g., Enzyme/Pathway)IC50_{50} (µM)Assay ConditionsReference
ADHFR (Antifolate)0.12pH 7.4, 37°C, 24h
BTopoisomerase II1.8pH 6.8, 25°C, 6h

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DHFR or kinase domains). Adjust protonation states based on physiological pH .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For instance, the 4-chlorobenzylthio group may enhance membrane permeability but increase hepatotoxicity risk .

Q. What are the mechanistic implications of the thioether substituent in modulating reactivity and biological interactions?

  • Methodological Answer : The 2-[(4-chlorophenyl)methyl]thio group enhances:
  • Electrophilicity : Sulfur’s electron-withdrawing effect activates the triazole ring for nucleophilic attack .
  • Target Binding : Thioether linkages form hydrophobic interactions with enzyme pockets (e.g., DHFR’s hydrophobic cleft) .
  • Oxidative Stability : Susceptibility to oxidation (e.g., forming sulfoxides) requires inert atmosphere handling .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of triazolopyrimidine derivatives?

  • Solutions :
  • Catalyst Optimization : Replace TMDP with less toxic alternatives (e.g., DBU) while maintaining regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .

Q. What analytical techniques differentiate tautomeric forms in triazolopyrimidine systems?

  • Answer :
  • VT-NMR : Variable-temperature 1H^{1}\text{H} NMR (e.g., −40°C to 25°C) identifies tautomer equilibria .
  • IR Spectroscopy : C=N stretching (1650–1700 cm1^{-1}) vs. C-N (1350–1450 cm1^{-1}) distinguishes tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl-
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-[[(4-chlorophenyl)methyl]thio]-5-methyl-6-propyl-

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